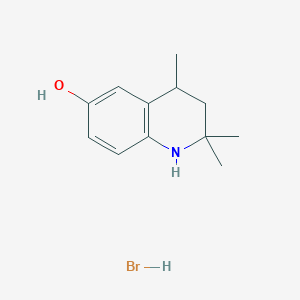
6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide is a chemical compound known for its antioxidant properties. It has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson’s disease .
准备方法
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide typically involves the reduction of quinoline derivatives. One common method includes the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, ensuring the purity and yield of the final product.
化学反应分析
6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: It can be reduced further to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学研究应用
6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide has several scientific research applications:
Neuroprotection: It has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in experimental models of Parkinson’s disease.
Anti-inflammatory: The compound alleviates oxidative stress and NF-κB-mediated inflammation, which are crucial in the pathogenesis of neurodegenerative diseases.
Antioxidant: Its antioxidant properties make it a valuable compound in studies related to oxidative stress and cellular defense mechanisms.
作用机制
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide involves its antioxidant properties. It enhances the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress. The compound also upregulates the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play a role in cellular defense . Additionally, it normalizes the chaperone-like activity and reduces apoptosis intensity in neuronal cells .
相似化合物的比较
Similar compounds to 6-Hydroxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline hydrobromide include:
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound shares similar antioxidant properties and has been studied for its neuroprotective effects.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline:
The uniqueness of this compound lies in its specific molecular structure, which allows it to effectively enhance the antioxidant system and provide neuroprotection in experimental models of neurodegenerative diseases .
属性
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.BrH/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11;/h4-6,8,13-14H,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQPQXZAINTNAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)O)(C)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













